3-Methoxy-2-methylphenol
Overview
Description
3-Methoxy-2-methylphenol, also known as 2-methoxy-3-methylphenol, is an organic compound with the molecular formula C8H10O2. It is a derivative of phenol, characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications .
Mechanism of Action
- 3-Methoxy-2-methylphenol is a compound with the chemical formula C8H10O2 .
- Its primary targets remain elusive due to the lack of comprehensive studies. However, similar compounds with methoxy and methyl substitutions on a phenol ring have been investigated for potential antioxidant and anti-inflammatory properties .
Target of Action
Biochemical Analysis
Biochemical Properties
3-Methoxy-2-methylphenol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary enzymes that this compound interacts with is cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 leads to the hydroxylation of the compound, resulting in the formation of metabolites that can be further processed by the body .
Additionally, this compound has been shown to interact with glutathione S-transferase, an enzyme involved in detoxification processes. This interaction enhances the conjugation of this compound with glutathione, facilitating its excretion from the body .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor involved in the regulation of immune responses and inflammation . By modulating NF-κB activity, this compound can influence the expression of genes involved in inflammatory responses and immune function.
Furthermore, this compound has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes. For example, it can inhibit the activity of lactate dehydrogenase, an enzyme involved in glycolysis, leading to changes in cellular energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of this compound to specific receptors or enzymes, leading to changes in their activity. For instance, this compound can bind to the active site of cytochrome P450 enzymes, resulting in the inhibition or activation of their catalytic activity .
Additionally, this compound can modulate gene expression by interacting with transcription factors such as NF-κB. This interaction can lead to changes in the transcriptional activity of NF-κB, resulting in altered expression of target genes involved in immune responses and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat . Over time, the degradation of this compound can lead to the formation of by-products that may have different biological activities.
Long-term studies have also indicated that prolonged exposure to this compound can result in changes in cellular function. For example, chronic exposure to this compound has been associated with alterations in cell signaling pathways and gene expression, leading to potential long-term effects on cellular health .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can be metabolized efficiently by the body . At higher doses, this compound can exhibit toxic effects, including liver and kidney damage . These toxic effects are often associated with the accumulation of metabolites and the disruption of normal cellular processes.
Threshold effects have also been observed, where a certain dosage of this compound is required to elicit a significant biological response. Beyond this threshold, the effects of this compound can become more pronounced and potentially harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. The primary metabolic pathway involves the hydroxylation of this compound by cytochrome P450, resulting in the formation of hydroxylated metabolites . These metabolites can then undergo further conjugation with glutathione or other cofactors, facilitating their excretion from the body .
The involvement of this compound in these metabolic pathways can influence metabolic flux and the levels of various metabolites in the body. For example, the hydroxylation of this compound can lead to changes in the levels of reactive oxygen species and other intermediates involved in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, this compound can be transported across cell membranes by organic anion transporters, facilitating its uptake into cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation .
The distribution of this compound within tissues can also be influenced by its interactions with plasma proteins. Binding to plasma proteins can affect the bioavailability and distribution of this compound, impacting its overall biological activity .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. Studies have shown that this compound can localize to specific cellular compartments, such as the cytoplasm and mitochondria . This localization is often mediated by targeting signals or post-translational modifications that direct this compound to specific organelles .
The subcellular localization of this compound can influence its interactions with other biomolecules and its overall biological activity. For example, localization to the mitochondria can affect mitochondrial function and energy production, while localization to the cytoplasm can influence cell signaling pathways and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxy-2-methylphenol can be synthesized through several methods. One common approach involves the methylation of 3-methylcatechol (2-methylresorcinol) using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions to ensure complete methylation .
Industrial Production Methods: In industrial settings, this compound is produced through the methylation of guaiacol (2-methoxyphenol) using methylating agents like dimethyl sulfate or methyl chloride. The process involves heating the reactants in the presence of a catalyst such as sodium hydroxide or potassium hydroxide. The reaction is carried out in a controlled environment to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-2-methylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, such as methoxy-methylcyclohexanol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Methoxy-methylcyclohexanol and related compounds.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
3-Methoxy-2-methylphenol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research explores its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: It is utilized in the production of fragrances, flavors, and as a stabilizer in certain formulations.
Comparison with Similar Compounds
Guaiacol (2-methoxyphenol): Similar structure but lacks the methyl group.
3-Methylcatechol (2-methylresorcinol): Similar structure but lacks the methoxy group.
4-Methoxy-2-methylphenol: Similar structure with different substitution pattern.
Uniqueness: 3-Methoxy-2-methylphenol is unique due to the presence of both methoxy and methyl groups on the benzene ring, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
3-methoxy-2-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-6-7(9)4-3-5-8(6)10-2/h3-5,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRZAUFJHUZRTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60290102 | |
Record name | 3-Methoxy-2-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60290102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6971-52-4 | |
Record name | 3-Methoxy-2-methylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6971-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxy-2-methylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006971524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 3-methoxy-2-methyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66560 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methoxy-2-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60290102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What natural sources contain 3-methoxy-2-methylphenol, and what other compounds are often found alongside it?
A1: this compound, also known as 5-hydroxy-2-methoxytoluene, is found in the waxy coatings of Scilla bifolia plants. [] This species contains a diverse range of long-chain resorcinols and alkane-1,3-diols. Alongside this compound, researchers identified other compounds like 1-alkyl-3,5-dimethoxybenzenes, 5-alkyl-3-methoxyphenols, 5-alkyl-2-methylresorcinols, 5-alkylresorcinols, and 1,3-alkanediols. [] Additionally, this compound has been identified as a metabolite named maristachone F, isolated from the endophytic fungus Cercophora samala associated with the plant Mitragyna inermis. []
Q2: How does the structure of this compound influence its reactivity?
A2: The presence of both a methoxy group and a methyl group on the aromatic ring of this compound significantly influences its reactivity. For example, when reacted with 2-ethoxyvinylphosphonic dichloride, the reaction proceeds specifically at the phenolic hydroxyl group. [] This selectivity is likely due to the electron-donating effects of the methoxy and methyl substituents, increasing the nucleophilicity of the phenolic oxygen. Furthermore, when exposed to AlBr3 and UV irradiation, this compound undergoes a methyl group transposition, resulting in an equilibrium mixture of various methoxycresols. [] This rearrangement suggests that the methyl group adjacent to the phenol is activated towards migration, potentially due to the stabilization of a carbocation intermediate by the neighboring electron-donating groups.
Q3: What advanced analytical techniques have been used to characterize this compound and related compounds found in natural sources?
A3: A combination of Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy played a crucial role in identifying and characterizing this compound and its related compounds in Scilla bifolia wax. [] Researchers utilized two-dimensional NMR experiments to establish the precise regiochemistry of the isolated compounds. Furthermore, they employed computer spin-simulation of 1H-NMR spectra to confirm and refine the complete NMR assignments, solidifying the structural elucidation of these naturally occurring compounds. []
Q4: Are there any known biological activities associated with this compound?
A4: While specific studies focusing on the biological activity of this compound are limited, its presence as a metabolite in Cercophora samala, a fungus known to produce bioactive compounds, suggests potential biological relevance. [] Further research is needed to explore its potential therapeutic applications.
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